Metopimazine - 14008-44-7

Metopimazine

Catalog Number: EVT-275801
CAS Number: 14008-44-7
Molecular Formula: C22H27N3O3S2
Molecular Weight: 445.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metopimazine is a member of phenothiazines.
Overview

Metopimazine is an antipsychotic medication primarily used for its antiemetic properties. It is classified as a dopamine D2 receptor antagonist, which plays a significant role in the treatment of nausea and vomiting, particularly in patients undergoing chemotherapy or experiencing motion sickness. Metopimazine is also utilized in the management of severe anxiety and agitation due to its sedative effects.

Source and Classification

Metopimazine is derived from phenothiazine, a class of compounds known for their tranquilizing effects. The compound's chemical structure includes a fluorobenzothiophenol moiety, which contributes to its pharmacological activity. It is classified under the broader category of phenothiazine derivatives, which are known for their diverse therapeutic applications, including antipsychotic and antiemetic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of metopimazine has been explored through various methods. A notable process involves the reaction of o-fluorobenzothiophenol with o-nitro p-methylsulfonyl acetyl-2-methylsulfonyl-10H phenothiazine. This method includes several critical steps:

  1. Protection of Functional Groups: The methyl sulfide group is initially protected using acetyl.
  2. Oxidation: The thioether intermediate undergoes oxidation to form a sulfone, which is crucial for the subsequent steps.
  3. N-Alkylation: The reaction involves N-alkylation with 1-bromo-3-chloropropane followed by another N-alkylation with piperidine-4-carboxamide to yield metopimazine .
  4. Yield Optimization: Recent advancements have improved the yield and purity of metopimazine to over 99.3% through optimized reaction conditions .

Another synthetic route reported by Sindalar et al. in 1990 involves multiple steps, including the formation of intermediates that are subsequently purified through filtration and drying processes .

Molecular Structure Analysis

Structure and Data

Metopimazine's molecular formula is C17H19ClN2O2S, and its molecular weight is approximately 348.86 g/mol. The structure features a phenothiazine backbone with a fluorobenzothiophenol substituent, contributing to its pharmacological properties.

The compound exhibits specific stereochemistry due to the presence of chiral centers within its structure, influencing its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Metopimazine undergoes various chemical reactions that can affect its stability and efficacy. Notably, it can degrade under oxidative conditions or alkaline hydrolysis, leading to the formation of degradation products that may influence its therapeutic efficacy .

Stability-indicating methods such as high-performance thin-layer chromatography (HPTLC) have been developed to monitor these degradation pathways, ensuring quality control in pharmaceutical formulations .

Mechanism of Action

Process and Data

The primary mechanism of action of metopimazine involves antagonism at dopamine D2 receptors in the central nervous system. By blocking these receptors, metopimazine reduces dopaminergic activity, which is particularly effective in alleviating nausea and vomiting associated with various medical conditions.

Additionally, metopimazine may exhibit antihistaminic properties, contributing to its sedative effects and enhancing its utility in managing anxiety-related symptoms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Metopimazine appears as a white to off-white crystalline powder with a melting point ranging between 150°C to 160°C. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Key physical properties include:

  • Boiling Point: Not well-defined due to decomposition before boiling.
  • pH: Typically neutral when dissolved in aqueous solutions.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.

Chemical properties indicate that metopimazine can participate in redox reactions due to the presence of sulfur-containing groups within its structure.

Applications

Scientific Uses

Metopimazine has several applications beyond its primary use as an antiemetic:

  • Pharmaceutical Development: Used as a model compound for studying drug interactions at dopamine receptors.
  • Analytical Chemistry: Employed in stability testing methodologies such as spectrofluorimetric analysis for quality control in pharmaceutical formulations .
  • Research: Investigated for potential applications in treating psychiatric disorders due to its sedative properties.
Pharmacological Mechanisms of Action

Dopaminergic Receptor Antagonism: D2/D3 Receptor Selectivity and Binding Kinetics

Metopimazine functions as a potent antagonist of dopamine D₂ and D₃ receptors, with binding affinities (Kᵢ) in the nanomolar range. Its antiemetic efficacy primarily stems from blocking dopaminergic neurotransmission in the chemoreceptor trigger zone (CTZ), which expresses high densities of D₂/D₃ receptors. Unlike first-generation phenothiazines, metopimazine exhibits functional selectivity for peripheral receptors due to limited blood-brain barrier (BBB) penetration. Binding kinetics studies reveal biphasic dissociation at D₃ receptors, suggesting complex receptor-ligand interactions that may contribute to sustained inhibition of emetic signaling [1] [5] [7].

Comparative analyses indicate metopimazine’s D₂ receptor dissociation half-life (t₁/₂ ≈ 24–38 minutes) is shorter than haloperidol but longer than rotigotine. This kinetic profile enables rapid occupancy turnover, potentially reducing risks of cumulative dopamine blockade. Molecular dynamics simulations show that metopimazine’s interactions with extracellular loop 2 (ECL2) residues (e.g., Ser¹⁸², Ile¹⁸³) in D₃ receptors facilitate its entry into the orthosteric binding pocket, stabilizing the high-affinity state [7].

Table 1: Binding Kinetics of Metopimazine at Dopamine Receptors

Receptor SubtypeDissociation Rate (kₒff, min⁻¹)Relative Contribution to BindingFunctional Outcome
D₂0.03–0.05~50%CTZ inhibition
D₃Biphasic: 0.12 (fast), 0.01 (slow)~75% in substantia nigraLimbic modulation

Peripheral vs. Central Antiemetic Activity: Blood-Brain Barrier Permeability Dynamics

Metopimazine’s peripheral selectivity is attributed to its physicochemical properties and active efflux mechanisms. In vitro BBB models demonstrate significantly lower transendothelial permeability (Papp ≈ 1.2 × 10⁻⁶ cm/s) compared to domperidone (Papp ≈ 8.3 × 10⁻⁶ cm/s) and chlorpromazine (Papp ≈ 22.1 × 10⁻⁶ cm/s). This results from:

  • High polarity: Carboxamide group and sulfonyl moiety increase hydrogen bonding capacity (cLogP ≈ 2.91)
  • Efflux transport: P-glycoprotein (P-gp)-mediated exclusion from the CNS compartment
  • Rapid metabolism: Conversion to metopimazine acid, which exhibits even lower BBB penetration [3] [6].

Pharmacokinetic studies confirm cerebral concentrations represent <5% of plasma levels, explaining its minimal extrapyramidal effects. Positron emission tomography (PET) using D₃-preferring radioligands (e.g., [¹¹C]-(+)-PHNO) shows negligible occupancy in striatal regions, contrasting with central antiemetics like metoclopramide [3] [10].

Table 2: Blood-Brain Barrier Permeability of Anti-emetics

CompoundBBB Permeability (Papp × 10⁻⁶ cm/s)CNS Receptor OccupancyPrimary Site of Action
Metopimazine1.2<5%Peripheral CTZ
Domperidone8.315–20%Peripheral CTZ
Metoclopramide18.960–75%Central + Peripheral
Chlorpromazine22.1>80%Central

Adrenergic and Histaminergic Receptor Modulation: Secondary Mechanisms in Emesis Control

Beyond dopaminergic antagonism, metopimazine exhibits moderate affinity for adrenergic α₁ (Kᵢ ≈ 15–30 nM) and histamine H₁ receptors (Kᵢ ≈ 50–100 nM). These interactions contribute to its antiemetic efficacy through complementary pathways:

  • α₁-Adrenergic blockade: Suppresses norepinephrine-induced emesis in the area postrema and gut
  • H₁ receptor antagonism: Attenuates motion sickness-associated vomiting mediated by vestibular nuclei
  • Muscarinic receptor effects: Negligible affinity (Kᵢ > 1,000 nM), minimizing anticholinergic side effects [1] [9].

Functional assays reveal metopimazine’s α₁ blockade potency is comparable to phenoxybenzamine but with shorter duration. This mitigates orthostatic hypotension risks at standard antiemetic doses (≤30 mg/day). Its histamine antagonism is 10-fold weaker than diphenhydramine, explaining limited sedative effects [4] [9].

Table 3: Receptor Binding Profile of Metopimazine

Receptor TypeAffinity (Kᵢ, nM)Relative Potency vs. Reference Agents
D₂0.5–2.03× domperidone
D₃0.2–1.55× metoclopramide
α₁-Adrenergic15–300.8× phenoxybenzamine
H₁ Histamine50–1000.1× diphenhydramine
5-HT₃>1,000<0.01× ondansetron

Comparative Analysis with Phenothiazine Derivatives: Structural-Activity Relationships

Metopimazine’s molecular scaffold (1-(3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl)piperidine-4-carboxamide) optimizes peripheral restriction while retaining D₂/D₃ affinity. Key structural determinants include:

  • C2 sulfonyl group: Replaces electron-donating groups in neuroleptic phenothiazines (e.g., chlorpromazine’s Cl⁻), reducing lipid solubility and BBB penetration
  • Carboxamide tail: Enhances hydrogen bonding with aqueous compartments, limiting CNS access
  • N-propyl linker: Optimizes D₃ receptor fit via hydrophobic interactions with Val³.³³/Phe⁶.⁵¹ residues [1] [4] [6].

Compared to prochlorperazine (logP ≈ 4.8), metopimazine’s lower lipophilicity (logP ≈ 2.91) correlates with reduced volume of distribution in neural tissue. The sulfone moiety also prevents metabolic activation to neurotoxic radicals, a limitation of chlorpromazine derivatives. Molecular modeling confirms metopimazine’s binding pose in D₃ receptors differs from classical phenothiazines by 30° rotation, explaining its kinetic selectivity [6] [7].

Table 4: Structural-Activity Relationships of Phenothiazine Derivatives

Structural FeatureMetopimazineChlorpromazineProchlorperazineFunctional Consequence
C2 SubstituentMethylsulfonyl (SO₂CH₃)Chlorine (Cl)Chlorine (Cl)↓ Lipophilicity, ↑ peripheral selectivity
Side ChainPiperidine-4-carboxamideDimethylaminopropylPiperazine-ethyl↓ CNS penetration, ↓ anticholinergic effects
Calculated logP2.915.414.80↓ Brain-to-plasma ratio
D₃ Receptor Residence TimeBiphasic (~2 min + ~30 min)Monophasic (~45 min)Monophasic (~50 min)Rapid displacement in peripheral sites

Properties

CAS Number

14008-44-7

Product Name

Metopimazine

IUPAC Name

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide

Molecular Formula

C22H27N3O3S2

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)

InChI Key

BQDBKDMTIJBJLA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

1-(3-(2-methylsulfonylphenothiazin-10-yl) propyl)isonipecotinamide
metopimazine
metopimazine hydrochloride
Vogalene

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.